Bienvenue dans la boutique en ligne BenchChem!

(-)-Vesamicol

VAChT inhibition Enantioselectivity Acetylcholine transport

(-)-Vesamicol [(-)-trans-2-(4-phenylpiperidino)cyclohexanol, AH5183] is the levorotatory enantiomer of the prototypical vesicular acetylcholine transporter (VAChT) inhibitor. It non-competitively blocks acetylcholine (ACh) transport into presynaptic synaptic vesicles with an IC50 of 75 nM.

Molecular Formula C17H25NO
Molecular Weight 259.4 g/mol
CAS No. 112709-59-8
Cat. No. B058441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Vesamicol
CAS112709-59-8
Synonyms2-(4-phenyl-1-piperidinyl)cyclohexanol
2-(4-phenylpiperidino)cyclohexanol
AH 5183
AH-5183
methylvesamicol
vesamicol
vesamicol hydrochloride
vesamicol hydrochloride, (+,-)-
vesamicol, (+,-)-
Molecular FormulaC17H25NO
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O
InChIInChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m1/s1
InChIKeyYSSBJODGIYRAMI-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Vesamicol (CAS 112709-59-8): The Pharmacologically Active VAChT Inhibitor Enantiomer for Cholinergic Research Procurement


(-)-Vesamicol [(-)-trans-2-(4-phenylpiperidino)cyclohexanol, AH5183] is the levorotatory enantiomer of the prototypical vesicular acetylcholine transporter (VAChT) inhibitor. It non-competitively blocks acetylcholine (ACh) transport into presynaptic synaptic vesicles with an IC50 of 75 nM [1]. Unlike the racemic mixture or the (+)-enantiomer, (-)-vesamicol possesses the defined absolute configuration of 1R,2R, as established by X-ray crystallography, and accounts for essentially all of the pharmacological activity at VAChT [2]. It is widely used as a reference inhibitor for cholinergic presynaptic terminal labeling, PET tracer occupancy validation, and synaptic vesicle recycling studies.

Why (+)-Vesamicol or Racemic (±)-Vesamicol Cannot Replace (-)-Vesamicol in Quantitative Cholinergic Investigations


Vesamicol exhibits pronounced enantioselectivity in VAChT inhibition. The (-)-enantiomer is 25-fold more potent than the (+)-enantiomer in blocking acetylcholine transport into isolated synaptic vesicles [1]. Substituting racemic (±)-vesamicol introduces 50% of the weakly active (+)-enantiomer, which not only dilutes VAChT-directed potency but also introduces a distinct off-target binding profile at sigma-1 and sigma-2 receptors that can confound experimental interpretation, particularly in brain tissue where sigma receptor expression is abundant [2]. For studies requiring defined pharmacology—such as PET tracer occupancy determination, synaptic vesicle cycling assays, or cholinergic neuron quantification—only the single enantiomer (-)-vesamicol provides the stereochemically resolved activity that published mechanistic models are built upon.

(-)-Vesamicol Procurement Evidence: Head-to-Head Quantitative Differentiation Against (+)-Vesamicol and Racemic (±)-Vesamicol


25-Fold Enantiomeric Potency Advantage in Acetylcholine Transport Inhibition: (-)-Vesamicol vs (+)-Vesamicol

(-)-Vesamicol exhibits 25-fold greater potency than (+)-vesamicol in inhibiting acetylcholine active transport into purified Torpedo synaptic vesicles [1]. This stereoselectivity is intrinsic to the VAChT binding site and demonstrates that the (+)-enantiomer contributes negligibly to transporter inhibition. Sigma-Aldrich, as a vendor authority, explicitly states on the D-(+)-Vesamicol product page that it is '25-times less potent than the L-form' .

VAChT inhibition Enantioselectivity Acetylcholine transport

Enantioselective Neuromuscular Blockade: (-)-Vesamicol is ~20-Fold More Potent Than (+)-Vesamicol in Functional Tissue Preparations

In isolated rat and frog neuromuscular preparations, (-)-vesamicol was approximately 20 times more potent than (+)-vesamicol in blocking indirectly elicited twitches at 1 Hz stimulation frequency [1]. Both enantiomers were equally weak in reducing nerve action potential amplitude, confirming that the differential effect is postsynaptic and mediated through VAChT inhibition. Furthermore, the neuromuscular block produced by (-)-vesamicol was highly frequency-dependent, a hallmark of vesicular ACh storage depletion, mirroring the profile of racemic vesamicol [1].

Neuromuscular junction Twitch blockade Enantiomer specificity

Divergent Sigma-2 Receptor Selectivity Profile: (-)-Vesamicol vs Racemic (±)-Vesamicol

(-)-Vesamicol and racemic (±)-vesamicol exhibit distinct selectivity profiles against sigma-1 (σ1) and sigma-2 (σ2) receptors. Data compiled from independent binding studies indicate that (-)-vesamicol has a VAChT Ki of 15.20 nM, σ1 Ki of 73.80 nM, and σ2 Ki of 346.00 nM, yielding a σ2/VAChT selectivity ratio of approximately 22.8 [1]. In contrast, racemic (±)-vesamicol, measured in Torpedo synaptic vesicle preparations, shows VAChT Ki of 2.0 nM, σ1 Ki of 25.8 nM, and σ2 Ki of 34.5 nM, giving a σ2/VAChT selectivity ratio of approximately 17.3 [2]. While the absolute affinity values differ due to assay system differences (human VAChT in PC12 cells vs. Torpedo vesicles), the single enantiomer consistently demonstrates a wider selectivity window against σ2 receptors, which are highly expressed in brain and tumor tissues.

Sigma receptor selectivity VAChT selectivity index Off-target profiling

Defined Absolute Stereochemistry (1R,2R) as Prerequisite for Reproducible Batch-to-Batch Pharmacology

The absolute configuration of (-)-vesamicol has been unambiguously determined as 1R,2R by X-ray crystallographic analysis of the (+)-enantiomer, with the (-)-enantiomer's configuration deduced by enantiomeric relationship [1]. This structural assignment ensures that every batch of (-)-vesamicol can be analytically verified for stereochemical integrity. In contrast, racemic (±)-vesamicol contains equimolar amounts of 1R,2R-(-) and 1S,2S-(+) enantiomers, creating a variable pharmacological profile depending on the enantiomeric ratio, which may deviate from 50:50 if synthesis or purification is not rigorously controlled.

Absolute configuration Stereochemistry X-ray crystallography

In Vivo VAChT Occupancy Reference Standard: (-)-Vesamicol Produces 50% Striatal Occupancy at 0.0057 mg/kg in Nonhuman Primates

(-)-Vesamicol serves as the validated reference blocker for determining specific VAChT binding of novel PET radiotracers in vivo. In nonhuman primate brain PET imaging studies, escalating doses of (-)-vesamicol were used to calculate target occupancy of the tracer (-)-[11C]TZ659 at VAChT. The study determined that approximately 0.0057 mg/kg of (-)-vesamicol produces 50% VAChT occupancy in the striatum [1]. Notably, pretreatment with the sigma-1 ligand (+)-pentazocine had no impact on tracer binding, confirming VAChT specificity of the blocking effect [1]. This establishes (-)-vesamicol as a concentration-defined, in vivo validated tool for cholinergic terminal quantification.

PET tracer validation Target occupancy In vivo pharmacology

(-)-Vesamicol (CAS 112709-59-8) Procurement-Linked Application Scenarios in Cholinergic Research and PET Tracer Development


Validation of Novel VAChT PET/SPECT Radiotracers via In Vivo Occupancy and Blocking Studies

(-)-Vesamicol is the reference standard for confirming VAChT-specific binding of developmental PET or SPECT radiotracers. As demonstrated in nonhuman primate imaging, pretreatment with (-)-vesamicol at ~0.0057 mg/kg produces 50% VAChT occupancy and significantly reduces striatal tracer uptake, while sigma-1 ligand (+)-pentazocine does not [4]. Laboratories developing VAChT imaging agents require (-)-vesamicol to establish tracer specificity and to construct dose-occupancy curves essential for translating preclinical findings to clinical cholinergic deficiency assessments in Alzheimer's and Parkinson's diseases.

Enantioselective Pharmacological Studies of Cholinergic Synaptic Vesicle Acetylcholine Transport

For mechanistic studies of the VAChT binding site, only the pure (-)-enantiomer provides the defined 1R,2R stereochemistry that underlies all structure-activity relationship (SAR) models. The 25-fold potency difference between (-)-vesamicol and (+)-vesamicol in acetylcholine transport inhibition [4] means that even small enantiomeric impurities can distort kinetic and competition binding analyses. (-)-Vesamicol is therefore the mandatory tool for VAChT binding site characterization, allosteric modulation studies, and high-resolution structural biology of the transporter [4].

Frequency-Dependent Neuromuscular Blockade Studies in Synaptic Vesicle Depletion Models

(-)-Vesamicol produces a highly frequency-dependent neuromuscular block that is not reversed by choline or neostigmine but is partially reversed by aminopyridines, a profile that requires the active enantiomer at concentrations reflecting its ~20-fold greater potency over (+)-vesamicol in functional tissue preparations [4]. Researchers investigating synaptic vesicle exocytosis-endocytosis coupling, quantal ACh release dynamics, or presynaptic cholinergic dysfunction in myasthenic syndromes should procure (-)-vesamicol rather than racemic mixture to avoid confounding effects from the inactive enantiomer at the concentrations required for complete VAChT blockade.

Selective Presynaptic Cholinergic Terminal Labeling with Minimized Sigma Receptor Interference

In brain tissue autoradiography and homogenate binding studies, sigma receptor labeling can account for 25-60% of total [3H](-)-vesamicol binding depending on brain region [4]. (-)-Vesamicol, with its σ2 Ki of 346 nM and σ2/VAChT selectivity of ~22.8 [5], provides a quantifiable selectivity window that can be further enhanced by co-incubation with a sigma receptor mask such as 1,3-di(2-tolyl)guanidine. This approach is not viable with racemic vesamicol, whose lower σ2 selectivity (ratio ~17.3) results in more pronounced off-target labeling. Procurement of (-)-vesamicol is therefore essential for quantitative cholinergic terminal mapping in neurodegenerative disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Vesamicol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.